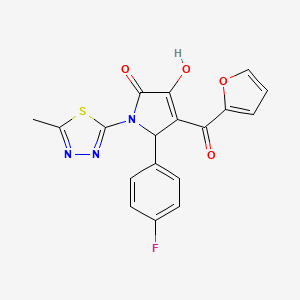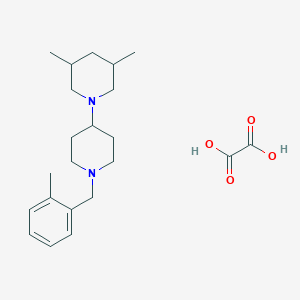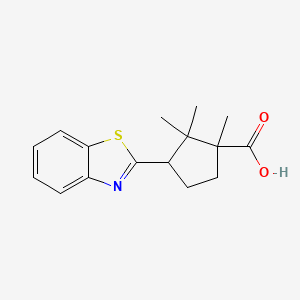![molecular formula C21H30N2O5 B3973145 1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973145.png)
1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate
説明
1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate, commonly known as CPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of azepane derivatives and has been found to exhibit strong binding affinity towards certain receptors in the central nervous system. The purpose of this review paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the study of CPA.
科学的研究の応用
CPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been found to exhibit strong binding affinity towards the sigma-1 receptor and the dopamine transporter, which are involved in the regulation of mood, cognition, and motor function. CPA has also been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent.
作用機序
The exact mechanism of action of CPA is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CPA has been found to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been linked to various neurological disorders. CPA has also been found to inhibit the reuptake of dopamine, which is a key neurotransmitter involved in the regulation of mood and motor function.
Biochemical and Physiological Effects:
CPA has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of inflammation, and the induction of apoptosis in cancer cells. It has also been found to exhibit neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using CPA in lab experiments is its high affinity towards certain receptors in the central nervous system, which makes it a useful tool for studying the mechanisms of various neurological disorders. However, one of the limitations of using CPA is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of CPA, including the development of new synthesis methods, the identification of new therapeutic applications, and the exploration of its potential use as a diagnostic tool for neurological disorders. Further research is needed to fully understand the mechanism of action of CPA and to determine its potential toxicity and side effects.
Conclusion:
In conclusion, 1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits strong binding affinity towards certain receptors in the central nervous system and has been found to exhibit a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many future directions for the study of CPA, which could lead to the development of new treatments for various neurological disorders.
特性
IUPAC Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c22-19(16-17-8-4-3-5-9-17)21-14-10-18(11-15-21)20-12-6-1-2-7-13-20;3-1(4)2(5)6/h3-5,8-9,18H,1-2,6-7,10-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCQNQZODNOGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973073.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3973083.png)
![1-[1-(2-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973089.png)
![isopropyl 6-methyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973092.png)
![1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973096.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3973107.png)

![4-(5-chloro-2-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973143.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3973147.png)

![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)
![17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973171.png)